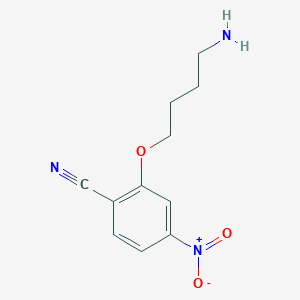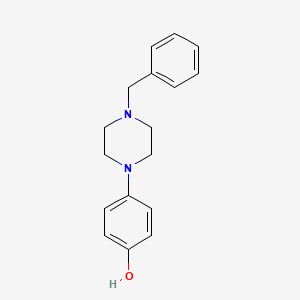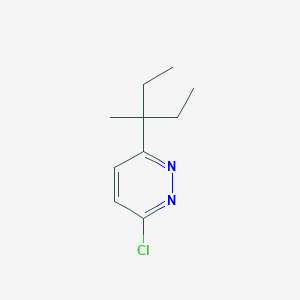
(Z)-3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide: is an organic compound characterized by the presence of an amino group, a methoxyphenyl group, and a thioacrylamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and methyl thioglycolate.
Formation of Intermediate: The initial step involves the condensation of 4-methoxybenzaldehyde with methyl thioglycolate in the presence of a base such as sodium hydroxide to form an intermediate.
Amination: The intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioacrylamide moiety.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, often using halogenating agents or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.
Substitution: Halogenating agents, electrophiles, and polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thioacrylamide derivatives.
Substitution: Substituted amino and methoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain catalytic processes.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes, making it useful in biochemical studies.
Drug Development: Investigated for its potential as a pharmacophore in drug design and development.
Medicine:
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for the development of new antimicrobial agents.
Cancer Research: Studied for its potential anticancer properties due to its ability to interact with specific molecular targets.
Industry:
Material Science: Used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Polymer Chemistry: Incorporated into polymers to modify their physical and chemical properties.
Wirkmechanismus
The mechanism of action of (Z)-3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
- 3-Amino-3-(4-methoxyphenyl)propionic acid
- 3-Amino-3-(4-methoxyphenyl)cyclobutanol
- 3-Amino-3-(4-methoxyphenyl)acrylamide
Comparison:
- 3-Amino-3-(4-methoxyphenyl)propionic acid: Similar in structure but lacks the thioacrylamide moiety, resulting in different chemical reactivity and biological activity.
- 3-Amino-3-(4-methoxyphenyl)cyclobutanol: Contains a cyclobutanol ring instead of the thioacrylamide group, leading to distinct physical and chemical properties.
- 3-Amino-3-(4-methoxyphenyl)acrylamide: Similar backbone but without the methylthio group, affecting its reactivity and potential applications.
The uniqueness of (Z)-3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H14N2OS |
|---|---|
Molekulargewicht |
222.31 g/mol |
IUPAC-Name |
3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide |
InChI |
InChI=1S/C11H14N2OS/c1-7(11(13)15)10(12)8-3-5-9(14-2)6-4-8/h3-6H,12H2,1-2H3,(H2,13,15) |
InChI-Schlüssel |
RVSBIAFYHQQXMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C1=CC=C(C=C1)OC)N)C(=S)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
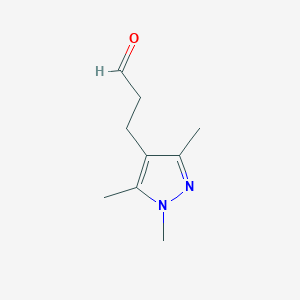
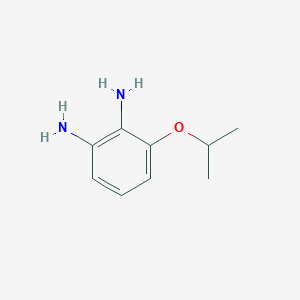
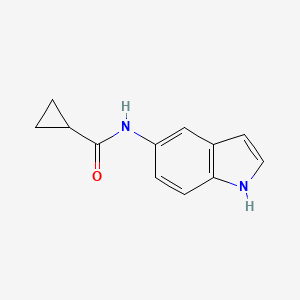
![4-[di(propan-2-yl)amino]but-2-ynoic acid](/img/structure/B8615266.png)

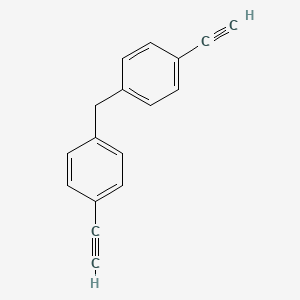
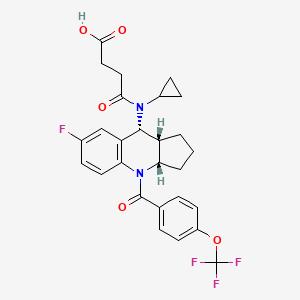
![Benzo[b]thiophene-4-ethanol](/img/structure/B8615287.png)

![Ethyl 6-formylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8615298.png)

